2-[(4-fluorobenzyl)sulfanyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Fluorobenzyl)sulfanyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4(3H)-quinazolinone is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, a fluorobenzyl group, a sulfanyl linkage, and an indole moiety. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorobenzyl)sulfanyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4(3H)-quinazolinone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl chloride and a suitable nucleophile.
Attachment of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the intermediate with thiourea or other sulfur-containing reagents.
Incorporation of the Indole Moiety: The indole moiety can be introduced through a coupling reaction with 5-methoxyindole using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorobenzyl)sulfanyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated solvents, bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-[(4-Fluorobenzyl)sulfanyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4(3H)-quinazolinone has diverse scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 2-[(4-fluorobenzyl)sulfanyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-Chlorobenzyl)sulfanyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4(3H)-quinazolinone
- **2-[(4-Bromobenzyl)sulfanyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4(3H)-quinazolinone
- **2-[(4-Methylbenzyl)sulfanyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4(3H)-quinazolinone
Uniqueness
2-[(4-Fluorobenzyl)sulfanyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4(3H)-quinazolinone is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C26H22FN3O2S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C26H22FN3O2S/c1-32-20-10-11-23-22(14-20)18(15-28-23)12-13-30-25(31)21-4-2-3-5-24(21)29-26(30)33-16-17-6-8-19(27)9-7-17/h2-11,14-15,28H,12-13,16H2,1H3 |
InChI Key |
SJIVXJPIRKIERG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3C(=O)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.